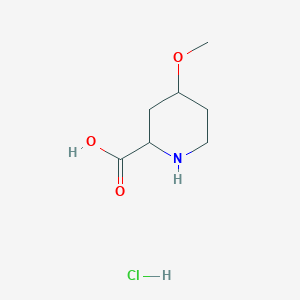
2-氨基-4-氟-5-碘苯甲酸
概述
描述
2-Amino-4-fluoro-5-iodobenzoic acid is an organic compound with the molecular formula C7H5FINO2 It is a derivative of benzoic acid, characterized by the presence of amino, fluoro, and iodo substituents on the benzene ring
科学研究应用
2-Amino-4-fluoro-5-iodobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
未来方向
作用机制
Target of Action
It’s structurally similar to iodobenzoic acids, which consist of a carboxylic acid group and an iodine atom bonded to a central benzene ring . These compounds can be considered as iodinated derivatives of benzoic acid .
Mode of Action
It’s known that benzylic positions, such as the one in this compound, can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It has been used as a precursor molecule to generate electron transfer dissociation (etd) reagents via electrospray ionization (esi) followed by collision-induced dissociation (cid) . It’s also used in the synthesis of 3, 6-disubstituted 2-pyridinecarboxamide .
Result of Action
It’s used as a starting material in the synthesis of 3, 6-disubstituted 2-pyridinecarboxamide , indicating its potential role in the synthesis of bioactive compounds.
Action Environment
It’s generally recommended to store such compounds in a dry, cool, and well-ventilated place .
生化分析
Biochemical Properties
2-Amino-4-fluoro-5-iodobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in electron transfer dissociation (ETD) reactions
Cellular Effects
The effects of 2-Amino-4-fluoro-5-iodobenzoic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic processes . These effects are essential for understanding how the compound can be used in therapeutic applications.
Molecular Mechanism
The molecular mechanism of 2-Amino-4-fluoro-5-iodobenzoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been found to bind to specific enzymes, altering their activity and leading to downstream effects on cellular processes . This mechanism is critical for understanding how the compound exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4-fluoro-5-iodobenzoic acid change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 2-Amino-4-fluoro-5-iodobenzoic acid vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while at higher doses, it may exhibit toxic or adverse effects . These dosage-dependent effects are important for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
2-Amino-4-fluoro-5-iodobenzoic acid is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 2-Amino-4-fluoro-5-iodobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation within different cellular compartments . Understanding these transport and distribution mechanisms is crucial for determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2-Amino-4-fluoro-5-iodobenzoic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-fluoro-5-iodobenzoic acid typically involves multi-step reactions starting from simpler benzoic acid derivatives. One common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Halogenation: Introduction of fluoro and iodo substituents through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of 2-amino-4-fluoro-5-iodobenzoic acid may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can undergo reduction reactions to form various amine derivatives.
Substitution: The fluoro and iodo substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium iodide, potassium fluoride.
Major Products:
Oxidation Products: Nitrobenzoic acids, nitrosobenzoic acids.
Reduction Products: Aminobenzoic acids.
Substitution Products: Various substituted benzoic acids depending on the reagents used.
相似化合物的比较
- 2-Amino-5-iodobenzoic acid
- 2-Fluoro-5-iodobenzoic acid
- 2-Amino-4-bromo-5-iodobenzoic acid
Comparison: 2-Amino-4-fluoro-5-iodobenzoic acid is unique due to the presence of both fluoro and iodo substituents, which impart distinct chemical reactivity and biological activity compared to its analogs. The combination of these substituents can enhance the compound’s stability and interaction with molecular targets, making it a valuable compound for various applications.
属性
IUPAC Name |
2-amino-4-fluoro-5-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFNPHMSIVIAMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

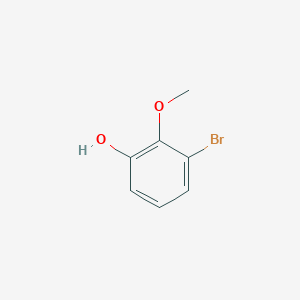



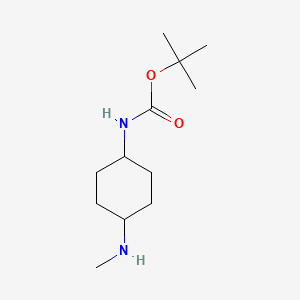



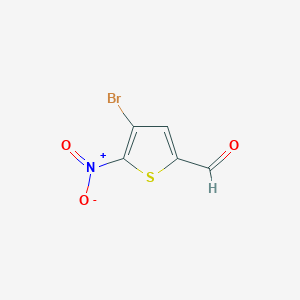
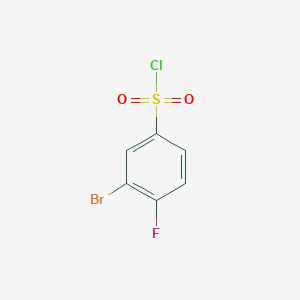
![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride](/img/structure/B1291351.png)
